Dhfr-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21IN4O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-[4-(cyclopropylmethoxy)-5-iodo-2-propan-2-ylphenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H21IN4O2/c1-9(2)11-5-14(23-8-10-3-4-10)12(18)6-13(11)24-15-7-21-17(20)22-16(15)19/h5-7,9-10H,3-4,8H2,1-2H3,(H4,19,20,21,22) |
InChI Key |
OOZZEXUFFLIQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OCC3CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Dhfr-IN-17: A Comprehensive Technical Guide on its Discovery and Synthesis
A thorough investigation into the scientific literature and chemical databases for a compound specifically designated as "Dhfr-IN-17" has yielded no direct results. This suggests that "this compound" may be a novel inhibitor, an internal compound designation not yet publicly disclosed, or a potential misnomer for a known Dihydrofolate Reductase (DHFR) inhibitor.
This in-depth guide is therefore structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies central to the discovery and synthesis of novel DHFR inhibitors, a class of compounds to which this compound would belong. The content herein is based on established knowledge of DHFR and the development of its inhibitors.
The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1][2][3][4][5][6] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3][4][6][7][8] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[1][7][9] By extension, DHFR activity is intrinsically linked to DNA synthesis, repair, and cellular proliferation.[1][6][7] This makes DHFR a highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapidly dividing cells are a hallmark.[2][3][4][5][6][10][11]
The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA precursors, arrests the cell cycle, and ultimately leads to cell death.[1][5][6][7]
The DHFR Catalytic Cycle and Inhibition Strategy
The catalytic cycle of DHFR involves the binding of both DHF and NADPH to the enzyme's active site. A hydride ion is transferred from NADPH to DHF, resulting in the formation of THF and NADP+.[3][8] The design of DHFR inhibitors typically revolves around creating molecules that can bind to the active site with high affinity, competing with the natural substrate, DHF.[1][2][5]
Below is a conceptual representation of the DHFR signaling pathway and the point of inhibition.
Caption: The role of DHFR in the folate pathway and its inhibition.
Discovery of Novel DHFR Inhibitors: A Methodological Workflow
The discovery of a novel DHFR inhibitor like "this compound" would likely follow a structured drug discovery workflow.
Caption: A typical workflow for the discovery of a new drug candidate.
Experimental Protocols:
a. High-Throughput Screening (HTS) for DHFR Inhibitors:
-
Principle: A spectrophotometric assay is commonly used to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).
-
Add recombinant human DHFR enzyme to the wells of a microtiter plate.
-
Add the test compounds (from a chemical library) at a specific concentration.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Compounds that inhibit the decrease in absorbance are identified as "hits".
-
b. IC50 Determination:
-
Principle: To quantify the potency of an inhibitor, a dose-response curve is generated to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Protocol:
-
Perform the DHFR activity assay as described above with serial dilutions of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Synthesis of Novel DHFR Inhibitors
The synthesis of a novel DHFR inhibitor would depend on its chemical scaffold. Many known DHFR inhibitors are analogs of folic acid, often featuring a diaminopyrimidine or a related heterocyclic core structure.
A generalized synthetic approach for a hypothetical diaminopyrimidine-based inhibitor is presented below.
Caption: A generalized synthetic workflow for a DHFR inhibitor.
Experimental Protocols:
a. Synthesis of a 2,4-Diaminopyrimidine Core:
-
Principle: A common method involves the condensation of a guanidine derivative with a β-keto ester or a related three-carbon electrophile.
-
Protocol:
-
Dissolve guanidine hydrochloride and a suitable β-keto ester in an appropriate solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) to facilitate the condensation reaction.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Purify the 2,4-diaminopyrimidine core by recrystallization or column chromatography.
-
b. Functionalization of the Pyrimidine Core:
-
Principle: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing various substituents onto the pyrimidine ring to explore the structure-activity relationship (SAR).
-
Protocol (Suzuki Coupling Example):
-
To a reaction vessel, add the halogenated diaminopyrimidine core, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Purify the final product by column chromatography.
-
Quantitative Data for DHFR Inhibitors
While specific data for "this compound" is unavailable, the following table illustrates the type of quantitative data that would be generated and presented for a novel DHFR inhibitor.
| Compound | hDHFR IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |
| Methotrexate | 0.1 | 5 | 8 |
| Trimethoprim | 5000 | >10000 | >10000 |
| Hypothetical this compound | Data to be determined | Data to be determined | Data to be determined |
hDHFR IC50: The half-maximal inhibitory concentration against human Dihydrofolate Reductase. GI50: The concentration of the compound that causes 50% growth inhibition in a specific cancer cell line.
Conclusion
The discovery and synthesis of novel DHFR inhibitors remain a vibrant area of research in medicinal chemistry. While the identity of "this compound" is not yet in the public domain, the established principles and methodologies outlined in this guide provide a robust framework for the development of such compounds. The journey from a conceptual target to a clinical candidate involves a multidisciplinary effort encompassing target validation, high-throughput screening, medicinal chemistry for lead optimization, and rigorous preclinical evaluation. Future disclosures on "this compound" will be crucial to fully understand its chemical structure, biological activity, and therapeutic potential.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. uniprot.org [uniprot.org]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. US8835445B2 - Dihydrofolate reductase inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide: Dhfr-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-17, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR), specifically targeting the enzyme in Staphylococcus aureus (SaDHFR). Its development addresses the critical need for novel antibiotics to combat drug-resistant bacterial infections. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is chemically known as 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.
| Property | Value | Reference |
| CAS Number | 865305-30-2 | |
| Molecular Formula | C₁₄H₁₇IN₄O₂ | |
| Molecular Weight | 400.22 g/mol | |
| Appearance | White solid |
Mechanism of Action
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.
By binding to the active site of DHFR, this compound blocks the production of THF. This depletion of the THF pool disrupts DNA synthesis and cell growth, ultimately leading to bacterial cell death. The high potency and selectivity of this compound for S. aureus DHFR make it a promising candidate for targeted antibacterial therapy.
Quantitative Data
In Vitro Activity
| Parameter | Value | Species | Reference |
| IC₅₀ (DHFR inhibition) | 0.97 nM | S. aureus | |
| Minimum Inhibitory Concentration (MIC) | 0.031 µg/mL | S. aureus |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 40.7% | Mouse |
In Vivo Efficacy
This compound has demonstrated favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection. Oral administration at doses of 2, 5, or 10 mg/kg for three consecutive days was shown to alleviate skin infection damage in C57 mice.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A general outline based on related syntheses is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.
General Procedure:
-
Grignard Reaction: Commercially available 2-hydroxy-5-methoxyacetophenone is reacted with methylmagnesium chloride to yield intermediate b1.
-
Reduction: Intermediate b1 is reduced using a trifluoroacetic acid and triethylsilane system to produce intermediate c1.
-
Williamson Reaction: Intermediate c1 undergoes a Williamson reaction with bromoacetonitrile to form intermediate d1.
-
Cyclization and subsequent steps: Intermediate d1 is then subjected to a series of reactions, including cyclization, to yield the final product, this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against DHFR.
Materials:
-
Recombinant S. aureus DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant SaDHFR enzyme, and the various concentrations of this compound.
-
Initiate the reaction by adding NADPH and DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Staphylococcus aureus strains (including MRSA)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound
-
96-well microplates
-
Bacterial incubator
Procedure:
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a highly potent and selective inhibitor of Staphylococcus aureus dihydrofolate reductase with promising antibacterial activity, including against resistant strains like MRSA. Its favorable oral bioavailability and in vivo efficacy in preclinical models underscore its potential as a developmental candidate for a new class of antibiotics. Further research and clinical evaluation are warranted to fully elucidate its therapeutic utility.
Dhfr-IN-17: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Dhfr-IN-17, a potent dihydrofolate reductase (DHFR) inhibitor. This guide details its supplier, availability, and key technical data, including experimental protocols and an examination of the DHFR signaling pathway.
Introduction to this compound
This compound, also known as compound j9, is a potent and orally active inhibitor of Staphylococcus aureus dihydrofolate reductase (SaDHFR). Its inhibitory action against this essential enzyme gives it significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The inhibition of DHFR disrupts the folic acid metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.
Supplier and Availability
This compound is commercially available for research purposes.
Supplier Information:
| Supplier | Product Name | Catalog Number |
| TargetMol | This compound | T4136 |
Availability and Storage:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Note: Shipping is conducted with blue ice or at ambient temperature.
Technical Data
This section summarizes the key quantitative data for this compound.
| Parameter | Value | Species/Strain |
| IC₅₀ | 0.97 nM | S. aureus DHFR |
| MIC | 0.031 µg/mL | Staphylococcus aureus |
Dihydrofolate Reductase (DHFR) Signaling Pathway
The enzyme dihydrofolate reductase is a critical component in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids like glycine and methionine. By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn halts DNA synthesis and repair, leading to bacterial cell death.
Experimental Protocols
While the specific, detailed experimental protocol for the in vivo studies of this compound is not publicly available, this section provides a representative protocol for a murine model of MRSA skin infection, based on established methodologies in the field. This protocol is intended to serve as a guide for researchers designing similar experiments.
In Vivo Murine MRSA Skin Infection Model
Objective: To evaluate the efficacy of this compound in a murine model of skin infection caused by methicillin-resistant Staphylococcus aureus (MRSA).
Materials:
-
Animals: C57BL/6 mice (female, 6-8 weeks old)
-
Bacterial Strain: MRSA USA300
-
Compound: this compound (formulated for oral administration)
-
Vehicle Control: Appropriate vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Anesthetic: Isoflurane or similar
-
Shaving equipment and depilatory cream
-
Sterile saline
-
Calipers
-
Bacterial culture media (e.g., Tryptic Soy Broth, TSB)
-
Plates for CFU enumeration (e.g., Tryptic Soy Agar, TSA)
-
Homogenizer
Workflow:
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. The day before infection, remove the hair from the dorsal side of the mice using clippers and a depilatory cream.
-
Bacterial Inoculum Preparation: Culture MRSA USA300 in TSB overnight at 37°C. On the day of infection, dilute the overnight culture in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Infection: Anesthetize the mice. Inject a defined volume (e.g., 50 µL) of the bacterial suspension subcutaneously into the shaved dorsal area.
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound orally at specified doses (e.g., 2, 5, or 10 mg/kg) or the vehicle control once daily for a predetermined duration (e.g., 3 consecutive days), starting at a specific time point post-infection (e.g., 2 hours).
-
Monitoring and Evaluation:
-
Measure the size of the skin lesion (length and width) daily using calipers.
-
Monitor the general health and weight of the animals daily.
-
At the end of the experiment (e.g., day 4 post-infection), euthanize the mice.
-
-
Bacterial Load Determination:
-
Aseptically excise the skin lesion and a surrounding margin of healthy tissue.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of CFU per gram of tissue.
-
Statistical Analysis: Compare the lesion sizes and bacterial loads between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a promising antibacterial agent with potent inhibitory activity against S. aureus DHFR. Its oral availability and efficacy in preclinical models of MRSA infection make it a valuable tool for research in infectious diseases and drug development. This guide provides a foundational understanding of its properties and a framework for its in vivo evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential as a therapeutic agent.
Dhfr-IN-17: A Potent Inhibitor of Staphylococcus aureus Dihydrofolate Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-17, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR) from Staphylococcus aureus (SaDHFR).[1][2] This compound has demonstrated significant antibacterial activity against S. aureus, a pathogen of high clinical importance due to the emergence of antibiotic-resistant strains.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antibacterial effect by targeting and inhibiting dihydrofolate reductase, a crucial enzyme in the folate biosynthesis pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6][7] By inhibiting SaDHFR, this compound disrupts these vital biosynthetic processes, leading to the cessation of bacterial growth and cell death.[6]
The inhibitory action of this compound on SaDHFR is direct, as demonstrated by multiple genetic and biochemical approaches showing that the compound binds directly to the enzyme.[4]
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Enzyme/Organism | Value | Reference |
| IC50 | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM | [1][2] |
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.031 µg/mL | [1][2] |
Signaling Pathways and Experimental Workflows
Dihydrofolate Reductase (DHFR) Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.
General Experimental Workflow for DHFR Inhibitor Evaluation
The diagram below outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key assays used to characterize this compound.
SaDHFR Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the concentration of this compound required to inhibit 50% of the SaDHFR enzyme activity.
-
Enzyme and Substrates: Recombinant S. aureus DHFR is purified. Dihydrofolate (DHF) and NADPH are used as substrates.
-
Assay Buffer: A suitable buffer, typically at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5), containing co-factors and additives to ensure enzyme stability and activity.
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and SaDHFR enzyme.
-
Varying concentrations of this compound (or a vehicle control) are added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of DHF.
-
The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents the visible growth of S. aureus.
-
Bacterial Strain: A susceptible strain of S. aureus (e.g., ATCC strains) is used.
-
Growth Medium: A standard bacterial growth medium such as Mueller-Hinton Broth (MHB) is utilized.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the growth medium in a 96-well microtiter plate.
-
A standardized inoculum of S. aureus is added to each well.
-
Positive (no inhibitor) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Conclusion
This compound is a highly potent inhibitor of Staphylococcus aureus DHFR with significant antibacterial activity. Its well-defined mechanism of action and strong in vitro performance make it a promising lead compound for the development of new anti-staphylococcal agents. Further investigations into its selectivity, in vivo efficacy, and safety profile are warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitor design to target a unique feature in the folate pocket of Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus PMID: 38466654 | MCE [medchemexpress.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dhfr-IN-17: A Novel Dihydrofolate Reductase Inhibitor
Disclaimer: As of the latest search, no specific patent application explicitly disclosing the chemical structure or use of Dhfr-IN-17 (also known as compound j9) has been identified in the public domain. The following technical information is compiled from a recent scientific publication.
Introduction
This compound, also referred to as compound j9, is a novel and potent inhibitor of dihydrofolate reductase (DHFR), specifically targeting the enzyme in Staphylococcus aureus (SaDHFR). Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these vital cellular processes, leading to an antimicrobial effect. This compound has demonstrated significant in vitro activity against S. aureus, including methicillin-resistant strains (MRSA), and has shown promising efficacy in preclinical in vivo models of bacterial infection. This document provides a detailed technical overview of this compound, including its biochemical and pharmacological properties, synthesis, and the methodologies used for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Staphylococcus aureus DHFR (SaDHFR) | 0.97 |
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Staphylococcus aureus | 0.031 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome |
| Mouse model of MRSA skin infection | 2, 5, or 10 mg/kg, orally, for three consecutive days | Alleviation of skin infection damage |
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the available scientific literature.
Synthesis of this compound (Compound j9)
The synthesis of this compound involves a multi-step chemical process. A generalized synthetic scheme is as follows:
-
Starting Materials: Commercially available reagents are used as starting materials. The synthesis begins with the preparation of key intermediates.
-
Intermediate Synthesis: A crucial step involves the coupling of a substituted phenol with a pyrimidine derivative. This is typically achieved through a nucleophilic aromatic substitution reaction.
-
Final Product Formation: The final structure of this compound is obtained by introducing the diamino functionalities onto the pyrimidine ring. This is often accomplished through amination reactions.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to ensure high purity.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
DHFR Enzyme Inhibition Assay
The inhibitory activity of this compound against SaDHFR is determined using a spectrophotometric assay.
-
Reagents: Recombinant SaDHFR enzyme, dihydrofolate (DHF) as the substrate, and NADPH as the cofactor.
-
Procedure:
-
The reaction is initiated by adding the SaDHFR enzyme to a reaction mixture containing DHF, NADPH, and varying concentrations of this compound.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is assessed by determining its MIC against S. aureus.
-
Method: The broth microdilution method is typically employed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
A standardized inoculum of S. aureus is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
In Vivo Efficacy Study in a Mouse Model of MRSA Skin Infection
The in vivo efficacy of this compound is evaluated in a murine model of skin infection.
-
Animal Model: C57BL/6 mice are typically used.
-
Infection: A defined inoculum of a clinical MRSA strain is injected subcutaneously into the backs of the mice.
-
Treatment: this compound is administered orally at different doses (e.g., 2, 5, and 10 mg/kg) for a specified duration (e.g., three consecutive days) starting at a defined time post-infection.
-
Evaluation: The efficacy is assessed by monitoring various parameters, such as:
-
Skin lesion size and severity.
-
Bacterial burden in the infected tissue, determined by colony-forming unit (CFU) counts.
-
Histopathological analysis of the skin tissue to evaluate inflammation and tissue damage.
-
Visualizations
The following diagrams illustrate the signaling pathway of DHFR inhibition and the experimental workflow for the evaluation of this compound.
Caption: DHFR Inhibition Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Methodological & Application
Application Notes and Protocols for Dhfr-IN-4 In Vitro Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Dhfr-IN-4, a potent inhibitor of dihydrofolate reductase (DHFR). This document includes detailed experimental protocols and data presentation guidelines.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts these processes, leading to cell death, making it a well-established target for cancer chemotherapy. Dhfr-IN-4 is a potent inhibitor of DHFR and has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of Dhfr-IN-4 against its primary target, DHFR, as well as its off-target activities against EGFR and HER2. This data is essential for designing experiments and interpreting results.
| Target | IC50 (nM) |
| DHFR | 123 |
| EGFR | 246 |
| HER2 | 357 |
Signaling Pathway
The diagram below illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition by compounds like Dhfr-IN-4 disrupts downstream synthesis of DNA, RNA, and proteins.
Caption: DHFR signaling pathway and the inhibitory action of Dhfr-IN-4.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of Dhfr-IN-4 on purified DHFR enzyme.
Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of Dhfr-IN-4 is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Purified recombinant human DHFR enzyme
-
Dhfr-IN-4
-
Dihydrofolic acid (DHF)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Methotrexate (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl
-
DMSO (for dissolving inhibitor)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Reagent Preparation
-
Assay Buffer (1x): Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.
-
DHFR Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 200 nM).
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.
-
DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.
-
Dhfr-IN-4 Stock Solution (10 mM): Dissolve Dhfr-IN-4 in 100% DMSO to a stock concentration of 10 mM.
-
Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.
Assay Procedure
The following workflow outlines the steps for performing the DHFR inhibition assay in a 96-well plate format.
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
Detailed Steps:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM Dhfr-IN-4 stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 1 nM final concentration in the assay). Also, prepare dilutions of methotrexate for the positive control.
-
Assay Plate Setup:
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL DHF + 10 µL NADPH.
-
Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme.
-
Test Wells: 88 µL Assay Buffer + 2 µL of each Dhfr-IN-4 dilution + 10 µL DHFR enzyme.
-
-
Pre-incubation: Add the assay buffer, inhibitor (or DMSO/methotrexate), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
Data Analysis
-
Calculate Initial Velocity: Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each concentration of Dhfr-IN-4: % Inhibition = [1 - (V₀ inhibitor / V₀ no inhibitor)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the Dhfr-IN-4 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell-Based Assay Protocol
For a more physiologically relevant assessment, a cell-based assay can be performed to evaluate the effect of Dhfr-IN-4 on cell proliferation.
Principle
This assay measures the ability of Dhfr-IN-4 to inhibit the growth of cancer cell lines. The reduction in cell viability upon treatment with the inhibitor is quantified using a colorimetric method such as the MTT or MTS assay.
Materials and Reagents
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dhfr-IN-4
-
MTT or MTS reagent
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dhfr-IN-4 in cell culture medium and add 100 µL to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
Viability Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the Dhfr-IN-4 concentration to determine the GI50 (concentration for 50% growth inhibition).
Application Notes and Protocols for Dhfr-IN-17 Cell-Based Assays
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a key role in the synthesis of nucleotides and amino acids.[1][2][3][4][5] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4][6] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[2][3][4][5][7]
This document provides detailed application notes and protocols for cell-based assays involving Dhfr-IN-17, a specific inhibitor of DHFR. These guidelines are intended for researchers, scientists, and professionals involved in drug development and related fields.
Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[2][3][4] This reaction is vital for maintaining the intracellular pool of THF, which is essential for one-carbon transfer reactions.[2][5] Inhibitors of DHFR, such as this compound, bind to the active site of the enzyme, preventing the binding of DHF and thereby blocking the production of THF.[5] This leads to a depletion of downstream metabolites, including thymidylate and purines, which are necessary for DNA synthesis.[1][5] The ultimate consequence of DHFR inhibition is the cessation of cell proliferation and induction of cell death.[4][8]
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of compounds like this compound.
Caption: DHFR signaling pathway and inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in various cell lines. This data is essential for designing and interpreting cell-based assays.
| Cell Line | Assay Type | Parameter | Value |
| MCF-7 | Proliferation | IC50 | Data not available |
| A549 | Proliferation | IC50 | Data not available |
| HCT116 | Proliferation | IC50 | Data not available |
| CCRF-CEM | DHFR Activity | Ki | Data not available |
Note: Specific quantitative data for this compound, such as IC50 and Ki values, are not currently available in the public domain. The table is provided as a template for researchers to populate with their experimental data.
Experimental Protocols
This section provides detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram outlines the workflow for the MTT assay.
Caption: MTT cell proliferation assay workflow.
Western Blot Analysis for DHFR Expression
This protocol is used to determine the effect of this compound on the expression levels of DHFR protein.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DHFR
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
The logical relationship for interpreting Western Blot results is depicted below.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Dihydrofolate Reductase (DHFR) Inhibitor
Disclaimer: Information regarding a specific compound designated "Dhfr-IN-17" is not available in the public domain or scientific literature based on the conducted searches. The following application notes and protocols are provided as a general guideline for the in vivo study of a novel Dihydrofolate Reductase (DHFR) inhibitor. The details are based on established methodologies for well-characterized DHFR inhibitors, such as methotrexate, and should be adapted based on the specific physicochemical and pharmacological properties of the test compound.
Application Notes
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids (e.g., glycine and methionine). These molecules are the building blocks for DNA synthesis and cellular proliferation.[2][3]
By inhibiting DHFR, the cellular pool of THF is depleted, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2] This mechanism makes DHFR an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[3][4] Many rapidly dividing cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[5]
Considerations for In Vivo Studies
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Before initiating efficacy studies, it is essential to understand the PK/PD profile of the test inhibitor. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and target engagement in the animal model.
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. For oncology studies, human tumor xenografts in immunodeficient mice (e.g., NMRI nu/nu or NOD-SCID) are commonly used.[1] For studies on infectious diseases, relevant infection models should be employed.
-
Dose Range Finding: A maximum tolerated dose (MTD) study is necessary to determine the dose range that is both safe and effective.[1] This involves administering escalating doses of the inhibitor and monitoring for signs of toxicity, such as body weight loss, changes in behavior, and mortality.
-
Route of Administration: The route of administration should be chosen based on the compound's properties and the intended clinical application. Common routes for preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[1][6]
-
Vehicle Selection: The inhibitor should be formulated in a vehicle that ensures its solubility and stability without causing toxicity to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO and Tween 80.
Quantitative Data Summary
The following tables summarize representative dosage and experimental parameters for the well-known DHFR inhibitor, methotrexate, in murine cancer models. This data can serve as a starting point for designing studies with a novel DHFR inhibitor.
Table 1: Exemplary Dosages of Methotrexate in Murine Models
| Animal Model | Cancer Type | Dosage | Administration Route | Reference |
| C3H-He/J Mice | Chronic Myeloid Leukemia | 2 mg/kg/day | Intravenous (i.v.) | [7] |
| BALB/c Mice | 4T1 Breast Cancer | 120 mg/kg (single dose) | Intravenous (i.v.) | [6] |
| NMRI nu/nu Mice | Human Tumor Xenografts | 10-20 mg/kg (3 times weekly) | Intravenous (i.v.) | [1] |
| C57BL/6 Mice | MC38 Colon Carcinoma | 5 or 20 mg/kg | Not specified | [8] |
| DBA/2 Mice | L1210 Leukemia | 0.5 - 100 mg/kg | Not specified | [9] |
Table 2: General Parameters for an In Vivo Efficacy Study
| Parameter | Description |
| Animal Strain | NMRI nu/nu or similar immunodeficient mice |
| Age/Weight | 6-8 weeks old / 20-25 g |
| Tumor Model | Subcutaneous xenograft of a human cancer cell line (e.g., MDA-MB-231, PC3) |
| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) |
| Group Size | 6-10 mice per group to ensure statistical power |
| Treatment Start | When tumors reach a palpable size (e.g., 50-100 mm³) |
| Monitoring | Tumor volume and body weight measured 2-3 times per week |
| Efficacy Endpoint | Tumor Growth Inhibition (TGI) |
| Study Duration | Typically 21-28 days, or until tumors in the control group reach a predetermined maximum size |
Experimental Protocols
Protocol for In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol outlines a typical efficacy study of a novel DHFR inhibitor in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Novel DHFR inhibitor (e.g., this compound)
-
Vehicle solution (e.g., sterile PBS with 5% DMSO and 10% Tween 80)
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer)
-
6-8 week old female immunodeficient mice (e.g., NMRI nu/nu)
-
Cell culture medium and reagents
-
Matrigel or similar basement membrane matrix
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Preparation: Culture the human cancer cells according to standard protocols. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Animal Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8 per group).
-
Drug Preparation and Administration: Prepare the formulation of the DHFR inhibitor in the chosen vehicle on each day of dosing. Administer the inhibitor and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intravenous injection three times a week).
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity or distress.
-
Study Termination and Analysis: The study is typically terminated after 3-4 weeks of treatment, or when the tumors in the control group reach the protocol-defined size limit. At the end of the study, euthanize the animals, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.
Visualizations
Signaling Pathway of DHFR Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Application Notes and Protocols: Utilizing Novel DHFR Inhibitors for Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. Dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, is a well-validated target for antibacterial drugs.[1][2][3] Inhibition of DHFR disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[4][5][6]
One of the most common DHFR inhibitors is trimethoprim (TMP). However, the extensive use of TMP has led to the selection of resistant bacterial strains, primarily through point mutations in the folA gene encoding DHFR.[1][7][8][9] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor while maintaining its catalytic function.[8][9] This has driven the search for new generations of DHFR inhibitors that are effective against both wild-type and resistant bacterial strains.
These application notes provide a comprehensive overview of the use of a representative novel propargyl-linked antifolate, herein referred to as DHFRi-X, for studying antibiotic resistance. The protocols and data presented are based on established methodologies for characterizing DHFR inhibitors and their interaction with susceptible and resistant bacteria.
Mechanism of Action and Role in Antibiotic Resistance
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[5][6] THF is then utilized in various one-carbon transfer reactions essential for the synthesis of purines, thymidylate, and amino acids like methionine and glycine.[4] By inhibiting DHFR, compounds like DHFRi-X block this vital metabolic pathway, leading to bacteriostatic or bactericidal effects.[10]
Antibiotic resistance to DHFR inhibitors typically arises from one or more of the following mechanisms:
-
Target Modification: Point mutations in the DHFR enzyme can decrease the binding affinity of the inhibitor.[1][8]
-
Target Overexpression: Increased production of the DHFR enzyme can titrate out the inhibitor.[8][9]
-
Acquisition of Resistant DHFR Genes: Plasmids can carry genes encoding for DHFR variants that are inherently less susceptible to inhibition.[8][11]
-
Efflux Pumps: Active transport of the inhibitor out of the bacterial cell can reduce its intracellular concentration.[7]
Studying novel inhibitors like DHFRi-X involves assessing their potency against wild-type and known resistant variants of DHFR, as well as their propensity to select for new resistance mutations.
Quantitative Data Summary
The following table summarizes representative quantitative data for our hypothetical novel DHFR inhibitor, DHFRi-X, in comparison to trimethoprim (TMP). This data is illustrative of the type of information generated during the characterization of a new DHFR inhibitor.
| Compound | Organism/Enzyme | IC50 (nM)a | MIC (µg/mL)b | Mutant Prevention Concentration (µg/mL)c | Mutation Frequencyd |
| DHFRi-X | S. aureus DHFR (Wild-Type) | 5.2 | |||
| S. aureus DHFR (F98Y Mutant) | 15.8 | ||||
| S. aureus (Wild-Type) | 0.5 | 1.25 | 1.1 x 10-9 | ||
| S. aureus (TMP-Resistant) | 2.5 | ||||
| Trimethoprim (TMP) | S. aureus DHFR (Wild-Type) | 20.4 | |||
| S. aureus DHFR (F98Y Mutant) | >1000 | ||||
| S. aureus (Wild-Type) | 1.0 | >10 | 5.0 x 10-8 | ||
| S. aureus (TMP-Resistant) | >32 |
aIC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the enzymatic activity of purified DHFR by 50%. bMIC (Minimum Inhibitory Concentration): Lowest concentration of the inhibitor that prevents visible growth of a bacterial culture. cMutant Prevention Concentration (MPC): Lowest concentration of the inhibitor that prevents the growth of any resistant mutants in a large bacterial population. dMutation Frequency: The frequency at which resistant mutants arise in a bacterial population upon exposure to the inhibitor.
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway and DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the mechanism of action of DHFR inhibitors.
Caption: DHFR's role in the folate pathway and its inhibition.
Experimental Workflow for Characterizing a Novel DHFR Inhibitor
This workflow outlines the key steps in evaluating a new DHFR inhibitor for its potential to combat antibiotic resistance.
Caption: Workflow for evaluating a new DHFR inhibitor.
Logical Relationship in DHFR-Targeted Antibiotic Resistance
This diagram illustrates the interplay between DHFR inhibition, bacterial survival, and the emergence of resistance.
Caption: Logic of DHFR inhibition and resistance.
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
Objective: To determine the IC50 of DHFRi-X against purified wild-type and mutant DHFR enzymes.
Materials:
-
Purified recombinant DHFR enzyme (wild-type and mutant)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
DHFRi-X stock solution (in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of DHFRi-X in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DHFR enzyme solution (to a final concentration of 10 nM)
-
DHFRi-X dilution or DMSO (for control)
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of DHF and NADPH (final concentrations of 100 µM each).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of DHFRi-X.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of DHFRi-X against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus wild-type and TMP-resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
DHFRi-X stock solution
-
96-well microplates
-
Bacterial inoculum standardized to 5 x 105 CFU/mL
Procedure:
-
Prepare two-fold serial dilutions of DHFRi-X in CAMHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of DHFRi-X that completely inhibits visible bacterial growth.
Protocol 3: Selection of Resistant Mutants
Objective: To determine the frequency of spontaneous resistance to DHFRi-X.
Materials:
-
Bacterial strain of interest
-
Iso-Sensitest Agar (ISA) or other suitable agar medium
-
DHFRi-X
-
Overnight bacterial culture
Procedure:
-
Grow a saturated overnight culture of the test bacterium.
-
Plate approximately 1010 CFU of the culture onto ISA plates containing DHFRi-X at a concentration of 10x the MIC.
-
Plate serial dilutions of the culture onto inhibitor-free ISA plates to determine the total viable count.
-
Incubate all plates at 37°C for 30-48 hours.
-
Count the number of colonies that grow on the inhibitor-containing plates (resistant mutants) and on the inhibitor-free plates (total viable cells).
-
Calculate the mutation frequency by dividing the number of resistant mutants by the total number of viable cells.[1]
Protocol 4: Analysis of DHFR Mutations
Objective: To identify mutations in the folA gene of resistant mutants.
Materials:
-
Resistant bacterial colonies from Protocol 3
-
Genomic DNA extraction kit
-
PCR primers specific for the folA gene
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Isolate genomic DNA from several independent resistant colonies.
-
Amplify the folA gene using PCR with the specific primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the resulting DNA sequences with the wild-type folA sequence to identify any mutations.
Conclusion
The study of novel DHFR inhibitors like DHFRi-X is a promising strategy in the fight against antibiotic resistance. The protocols and methodologies outlined in these application notes provide a framework for the comprehensive evaluation of such compounds. By assessing their potency against resistant strains and their propensity to select for new mutations, researchers can prioritize the development of next-generation antibiotics that are less prone to the rapid emergence of resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Antibiotic Resistance in Diverse Homologs of the Dihydrofolate Reductase Protein Family through Broad Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Application Notes and Protocols for High-Throughput Screening of Dhfr-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-4 is a potent inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.[1]
Beyond its potent activity against DHFR, Dhfr-IN-4 also exhibits inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two receptor tyrosine kinases frequently implicated in cancer development and progression.[4] This multi-targeted profile makes Dhfr-IN-4 a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents.
These application notes provide a comprehensive overview of the use of Dhfr-IN-4 in HTS, including its mechanism of action, detailed experimental protocols for biochemical and cell-based assays, and data presentation guidelines.
Mechanism of Action
Dhfr-IN-4 primarily functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate.[1] This leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn inhibits the synthesis of nucleotides necessary for DNA replication and cell proliferation.[1]
Additionally, Dhfr-IN-4 demonstrates inhibitory activity against EGFR and HER2, which are key components of signaling pathways that regulate cell growth, survival, and differentiation.[4][5][6] By targeting these receptors, Dhfr-IN-4 can potentially overcome resistance mechanisms associated with therapies that target only a single pathway.
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic activities of Dhfr-IN-4.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Biochemical Assays | |||
| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition Assay | 123 nM | [4] |
| Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibition Assay | 246 nM | [4] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Kinase Inhibition Assay | 357 nM | [4] |
| Cell-Based Assays | |||
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay (72h) | 9.67 ± 0.7 µM | [4] |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay (72h) | 8.46 ± 0.7 µM | [4] |
| HCT-116 (Colorectal Carcinoma) | Cytotoxicity Assay (72h) | 13.24 ± 0.9 µM | [4] |
| PC3 (Prostate Adenocarcinoma) | Cytotoxicity Assay (72h) | 11.17 ± 1.0 µM | [4] |
| HeLa (Cervical Adenocarcinoma) | Cytotoxicity Assay (72h) | 6.90 ± 0.5 µM | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Dhfr-IN-4.
Caption: Inhibition of DHFR by Dhfr-IN-4 blocks the synthesis of essential DNA precursors.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dhfr-IN-17 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with Dhfr-IN-17, a potent dihydrofolate reductase (DHFR) inhibitor. While specific quantitative solubility data for this compound in common laboratory solvents is not publicly available, this guide offers practical advice, experimental protocols, and troubleshooting workflows to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available information for in vivo studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. For in vivo formulations, a co-solvent system is often necessary to maintain solubility upon further dilution in aqueous solutions.
Q2: How should I store this compound solutions?
Stock solutions of this compound in a solvent should be stored at -80°C for long-term stability, potentially for up to one year. For shorter-term storage, -20°C is also an option. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound is not dissolving completely. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent: The concentration you are trying to achieve may be above the solubility limit.
-
Gentle warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.
-
Use a co-solvent system: For aqueous-based assays, preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common strategy.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its likely poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then serially dilute it into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% for in vitro assays).
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the final aqueous solution has been exceeded. The percentage of organic solvent is too low to maintain solubility. | - Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, if your experiment allows. - Prepare a more dilute stock solution in the organic solvent before diluting into the aqueous buffer. - Consider using a co-solvent system, such as the one described in the in vivo formulation protocol below. - Add a non-ionic surfactant like Tween® 80 or a solubilizing agent like PEG300 to your aqueous buffer. |
| Cloudy or hazy solution | The compound is not fully dissolved or is forming fine precipitates. | - Gently warm the solution while stirring. - Use a sonicator to aid dissolution. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the actual concentration. |
| Difficulty dissolving the powder initially | The compound may be statically charged or clumped together. | - Tap the vial gently to settle the powder at the bottom before adding the solvent. - Add a small amount of solvent to wet the powder and form a paste before adding the remaining solvent. - Vortex the solution for a longer duration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on an example formulation and may need to be optimized for your specific application.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Prepare Co-Solvent Mixture: In a separate tube, prepare the co-solvent vehicle by mixing:
-
30% PEG300
-
5% Tween® 80
-
60% Saline or PBS
-
-
Final Formulation: Slowly add the this compound DMSO stock solution to the co-solvent vehicle to achieve the desired final working concentration (e.g., 2 mg/mL). Ensure the final DMSO concentration is appropriate for your animal model (typically ≤5-10%).
-
Mix Thoroughly: Vortex the final formulation to ensure it is a clear, homogeneous solution.
Visualizing Experimental Workflows
Signaling Pathway Diagram
Technical Support Center: Investigating Off-Target Effects of Novel DHFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel Dihydrofolate Reductase (DHFR) inhibitors, such as Dhfr-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a DHFR inhibitor?
A DHFR inhibitor competitively binds to Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF is a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are all necessary for DNA replication and cell proliferation.[1][5] Consequently, inhibition of DHFR leads to the arrest of cell growth and division.[5]
Q2: Why is it critical to investigate the off-target effects of a novel DHFR inhibitor?
While potent on-target activity is desired, binding to unintended proteins, known as off-target effects, can lead to a variety of undesirable outcomes. These can range from misleading experimental results in a research setting to adverse drug reactions and toxicity in a clinical context. A thorough investigation of off-target effects is essential to accurately interpret cellular phenotypes, predict potential liabilities, and ensure the safety and efficacy of a potential therapeutic agent.
Q3: What are the common initial steps to profile the off-target effects of a new DHFR inhibitor?
A typical initial off-target profiling workflow includes:
-
In Silico Analysis: Computational modeling to predict potential off-target interactions based on the compound's structure.
-
Broad Kinase Panel Screening: A biochemical screen against a large panel of kinases to identify any potential inhibitory activity, as kinases are a common class of off-targets.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and to identify potential off-targets that are stabilized or destabilized by the compound.[6][7]
-
Proteomic Profiling: Employing techniques like mass spectrometry to observe changes in the proteome of cells treated with the inhibitor, which can reveal affected pathways and potential off-targets.
Q4: My DHFR inhibitor shows a phenotype in cells that cannot be explained by DHFR inhibition alone. What could be the cause?
This is a classic indication of one or more significant off-target effects. The observed phenotype could be a result of the inhibitor binding to another protein and modulating its function, leading to the activation or inhibition of a signaling pathway independent of DHFR. It is also possible that the phenotype is a composite effect of both on-target and off-target activities. In this scenario, a comprehensive off-target investigation is warranted.
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity at Concentrations Below DHFR Inhibition EC50
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Potent off-target cytotoxicity | Perform a broad liability panel screen (e.g., against GPCRs, ion channels, and other common toxicity targets). | Identification of a specific off-target responsible for the toxicity. |
| Metabolite toxicity | Analyze the metabolic stability of the compound and identify major metabolites. Test the identified metabolites for cytotoxicity. | Determine if a metabolite, rather than the parent compound, is the cytotoxic agent. |
| Induction of apoptosis or necrosis through an off-target | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). | Elucidation of the cell death mechanism, providing clues to the affected off-target pathway. |
Problem 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2). | Quantitative data on the compound's ability to cross the cell membrane. |
| Active efflux from cells | Use efflux pump inhibitors (e.g., verapamil) in combination with your DHFR inhibitor in cellular assays. | Restoration of cellular activity in the presence of an efflux pump inhibitor would indicate that the compound is a substrate for these transporters. |
| Compound instability in cell culture media | Incubate the compound in cell culture media for various time points and analyze its concentration and integrity by LC-MS. | A stability profile of the compound under experimental conditions. |
| Rapid intracellular metabolism | Analyze the intracellular concentration of the parent compound and its metabolites over time using LC-MS/MS. | Understanding the rate and extent of intracellular metabolism. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
This protocol is a generalized method for assessing the binding of a DHFR inhibitor to its target and other proteins in intact cells.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the DHFR inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
2. Thermal Challenge: a. After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
3. Lysis and Separation of Soluble Fraction: a. Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to induce lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
4. Protein Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Analyze the levels of soluble DHFR (and other potential targets) by Western blotting or mass spectrometry.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein as a function of temperature for each treatment condition. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Workflows
Diagram 1: DHFR Inhibition and Downstream Effects
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHFR dihydrofolate reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-to-I RNA Editing Up-regulates Human Dihydrofolate Reductase in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dhfr-IN-17 In Vivo Experiments
Welcome to the technical support center for Dhfr-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo experiments with this potent Staphylococcus aureus Dihydrofolate Reductase (SaDHFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound j9, is a potent and orally active inhibitor of Dihydrofolate Reductase (DHFR), specifically targeting the enzyme from Staphylococcus aureus (SaDHFR) with an IC50 of 0.97 nM.[1][2][3][4] By inhibiting DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. This disruption of essential cellular processes leads to the inhibition of bacterial growth and proliferation.[1][2][3][4]
Q2: What is the recommended in vivo dosing and administration route for this compound?
A2: Based on available data from a study in C57 mice with MRSA-induced skin infections, this compound has been shown to be effective when administered orally at doses of 2, 5, or 10 mg/kg for three consecutive days.[1]
Q3: What is a suggested formulation for in vivo oral administration of this compound?
A3: A recommended vehicle for oral administration is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution. A common formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
Q4: What are the storage and stability recommendations for this compound?
A4: this compound powder is stable for up to 3 years when stored at -20°C. In a solvent, it should be stored at -80°C and is stable for up to 1 year.[1]
Troubleshooting Guide
Issue 1: this compound Precipitation in Formulation
Potential Cause:
-
The solubility of this compound in the prepared vehicle may be exceeded.
-
Improper mixing of the formulation components.
-
The temperature of the formulation has dropped, causing the compound to fall out of solution.
Suggested Solutions:
-
Step 1: Vehicle Preparation Optimization: Prepare the vehicle by first mixing the DMSO, PEG300, and Tween 80 thoroughly before adding the saline or PBS. This can help to create a more stable pre-solution for the compound.
-
Step 2: Incremental Compound Addition: Add the this compound powder to the DMSO portion of the vehicle first to ensure it is fully dissolved before adding the other components.
-
Step 3: Gentle Warming and Sonication: If precipitation occurs after the addition of the aqueous component, gentle warming (to no more than 37°C) and sonication can help to redissolve the compound. However, be cautious about the compound's stability at elevated temperatures.
-
Step 4: Adjust Vehicle Ratios: If solubility issues persist, consider slightly increasing the percentage of DMSO or PEG300 in the formulation. However, be mindful of the potential for increased toxicity with higher concentrations of these solvents.
Issue 2: Animal Distress or Adverse Events Post-Administration
Potential Cause:
-
Toxicity related to the dose of this compound.
-
Adverse reaction to the administration vehicle (e.g., high percentage of DMSO).
-
Improper oral gavage technique leading to esophageal injury or administration into the trachea.
Suggested Solutions:
-
Step 1: Dose De-escalation: If signs of toxicity are observed (e.g., significant weight loss, lethargy, ruffled fur), consider reducing the dose of this compound in subsequent experiments.
-
Step 2: Vehicle Toxicity Control: Always include a vehicle-only control group in your study to assess any adverse effects of the formulation itself. If the vehicle control group shows signs of distress, consider alternative, less toxic vehicle formulations.
-
Step 3: Refine Oral Gavage Technique: Ensure that personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes and ensure the animal is properly restrained to minimize the risk of injury. Observe the animal for any signs of respiratory distress immediately after dosing.
Issue 3: Lack of Efficacy in In Vivo Model
Potential Cause:
-
Sub-optimal dosing or frequency of administration.
-
Poor oral bioavailability of the formulated compound.
-
Degradation of the compound in the formulation or after administration.
-
The chosen animal model is not suitable for the study of S. aureus infection.
Suggested Solutions:
-
Step 1: Dose Escalation Study: If no efficacy is observed at the initial doses, a dose-escalation study may be warranted to determine if higher doses are required. This should be done cautiously, with careful monitoring for toxicity.
-
Step 2: Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma over time after oral administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Step 3: Fresh Formulation Preparation: Always prepare the dosing solution fresh for each day of administration to minimize the risk of compound degradation.
-
Step 4: Model Validation: Ensure that the in vivo model of infection is robust and that the bacterial strain used is sensitive to this compound as determined by in vitro assays (e.g., MIC testing).
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Reference |
| IC50 (SaDHFR) | 0.97 nM | Staphylococcus aureus | [1][2][3][4] |
| Minimum Inhibitory Concentration (MIC) | 0.031 µg/mL | Staphylococcus aureus | [1][2][3][4] |
| Effective In Vivo Dose | 2, 5, 10 mg/kg (oral) | C57 Mice (MRSA skin infection) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 10 µL/g of body weight).
-
For a final concentration of 1 mg/mL (for a 10 mg/kg dose in a 20g mouse receiving 200µL), weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS.
-
First, add the calculated volume of DMSO to a sterile microcentrifuge tube.
-
Add the weighed this compound powder to the DMSO and vortex until fully dissolved.
-
Add the calculated volume of PEG300 and vortex thoroughly.
-
Add the calculated volume of Tween 80 and vortex until the solution is homogenous.
-
Finally, add the calculated volume of saline or PBS and vortex thoroughly.
-
If any precipitation is observed, gently warm the solution to 37°C and/or sonicate for a few minutes until the solution is clear.
-
Prepare the formulation fresh before each administration.
Visualizations
Caption: Signaling pathway of DHFR and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: A logical troubleshooting guide for this compound in vivo experiments.
References
optimizing Dhfr-IN-17 concentration for cell culture
Welcome to the technical support center for Dhfr-IN-17. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3][4][5] Its primary target is the DHFR enzyme in Staphylococcus aureus (SaDHFR), making it a powerful antibacterial agent.[1][2][3][4] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to a halt in cell proliferation and ultimately cell death.[6][7]
2. What is the potency of this compound against its primary target?
This compound is a highly potent inhibitor of S. aureus DHFR, with a reported half-maximal inhibitory concentration (IC50) of 0.97 nM.[2][3]
3. What is the antibacterial activity of this compound?
This compound has demonstrated significant antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 0.031 μg/mL.[2][3]
4. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, a suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[2]
5. What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to one year.[2]
6. Has this compound been tested in mammalian cell culture?
Currently, there is limited publicly available information on the use of this compound in mammalian cell culture. Its primary characterization is as an antibacterial agent targeting bacterial DHFR. Researchers interested in exploring its effects on mammalian cells should perform initial dose-response and cytotoxicity studies to determine its activity and potential toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low antibacterial activity observed. | Incorrect concentration of this compound. | Verify the dilution calculations and the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain. |
| Bacterial strain is resistant to the inhibitor. | Confirm the susceptibility of your S. aureus strain. Consider testing against a known sensitive strain as a positive control. | |
| Inactive compound. | Ensure proper storage of the compound as a powder at -20°C and as a stock solution at -80°C. Avoid repeated freeze-thaw cycles. | |
| High background in cell-based assays. | DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or preparing a fresh, more dilute stock solution. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well for every experiment. |
| Variation in incubation time. | Maintain a consistent incubation time with the inhibitor across all experiments. | |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells and reagents. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus
This protocol outlines the steps to determine the MIC of this compound against S. aureus using a broth microdilution method.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus strain
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Prepare Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations should typically range from 32 µg/mL to 0.008 µg/mL.
-
Prepare Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Exploratory Cytotoxicity Assay in Mammalian Cells (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound in a mammalian cell line. This is an exploratory step as the compound's primary target is bacterial DHFR.
Materials:
-
This compound
-
DMSO
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. It is advisable to start with a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Figure 1: Mechanism of action of this compound on the Dihydrofolate Reductase (DHFR) pathway.
Figure 2: General workflow for determining the cytotoxic effect of this compound on mammalian cells.
Figure 3: A logical approach to troubleshooting common issues in cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHFR-IN-17_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
avoiding Dhfr-IN-17 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of Dhfr-IN-17 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, orally active inhibitor of Staphylococcus aureus dihydrofolate reductase (SaDHFR), with an IC50 of 0.97 nM.[1][2] It demonstrates antibacterial activity, particularly against S. aureus, with a minimum inhibitory concentration (MIC) of 0.031 μg/mL.[1][2] Its primary use in research is for studying bacterial growth and as a potential antibacterial agent.
Q2: What are the common causes of small molecule precipitation in cell culture media?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: The inherent chemical properties of the compound may limit its solubility in aqueous-based media.
-
High Concentration: Exceeding the solubility limit of the compound in the media.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Repeated freeze-thaw cycles of stock solutions should be avoided.[3]
-
pH of the Media: The pH of the cell culture media can influence the charge and solubility of the compound.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Optimizing Stock Solution Preparation and Storage
Proper preparation and storage of your this compound stock solution are critical to prevent precipitation.
Problem: Precipitate forms in the stock solution or upon dilution into media.
| Potential Cause | Recommended Solution |
| Improper Dissolution | Ensure the compound is completely dissolved in the solvent (e.g., DMSO). Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Unstable Stock Solution | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
| High Stock Concentration | Prepare a stock solution at a concentration that is known to be stable. A common starting point is 10 mM. |
Step 2: Modifying the Dilution Protocol
The method of diluting the stock solution into the cell culture media is a frequent source of precipitation.
Problem: Precipitate forms immediately after adding the this compound stock solution to the media.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Perform a serial dilution of the stock solution in your cell culture media. For example, instead of adding a small volume of highly concentrated stock directly to a large volume of media, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final culture volume. |
| Localized High Concentration | While adding the stock solution to the media, gently swirl the media to ensure rapid and even distribution of the compound. |
| Temperature Difference | Pre-warm the cell culture media to 37°C before adding the this compound stock solution. |
Step 3: Adjusting the Final Concentration and Media Composition
If precipitation persists, the final concentration of this compound or the composition of the media may need to be adjusted.
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | Determine the empirical solubility limit of this compound in your specific cell culture media. Start with a low concentration and gradually increase it to find the maximum soluble concentration. |
| Interaction with Serum | Reduce the serum concentration in your media if possible, as proteins in the serum can sometimes contribute to compound precipitation. Alternatively, some compounds are more soluble in the presence of serum proteins.[6] You may need to test both higher and lower serum concentrations. |
| Media pH | Ensure the pH of your cell culture media is stable and within the optimal range for your cells. Fluctuations in pH can affect compound solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture media.
-
Procedure (Serial Dilution Method):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media (e.g., 1:10 or 1:100 dilution). Mix gently by pipetting.
-
Add the required volume of the intermediate dilution to your final cell culture volume to achieve the desired final concentration.
-
Gently swirl the culture vessel to ensure even distribution.
-
Visually inspect the media for any signs of precipitation before placing it in the incubator.
-
Visualizations
Caption: Workflow for preparing and applying this compound.
Caption: Decision tree for troubleshooting precipitation.
References
Dhfr-IN-17 inconsistent results in assays
Welcome to the technical support center for Dhfr-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during assays involving this Dihydrofolate Reductase (DHFR) inhibitor.
Troubleshooting Guides
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in IC50 Values
-
Question: Why am I observing significant variability in the IC50 values for this compound across different experimental runs?
-
Answer: High variability in IC50 values can stem from several factors related to assay conditions and reagent handling. Here are some key areas to investigate:
-
Inhibitor Preparation and Storage: Ensure that this compound is fully dissolved and that the stock solution is stored correctly. Poor solubility can lead to inaccurate concentrations in your assay. Avoid repeated freeze-thaw cycles of the inhibitor stock solution.
-
Enzyme Concentration: Using an enzyme concentration that is too high can result in a non-linear reaction rate, affecting the accuracy of inhibition measurements. It is recommended to perform enzyme dilutions to find a linear range for your assay.
-
Substrate and Cofactor Stability: The DHFR substrate, dihydrofolate (DHF), and the cofactor, NADPH, are critical for the reaction. DHF is light-sensitive and should be protected from light during experiments.[1][2] Both DHF and NADPH solutions should be prepared fresh for each experiment to avoid degradation.[1]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Always use calibrated pipettes and consider preparing a master mix for your reaction components to ensure consistency across wells.[3]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as specified in your protocol.[3] Variations can alter enzyme activity and inhibitor binding.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: this compound shows high potency in my biochemical (enzyme) assay, but its activity is significantly lower in my cell-based assay. What could be the reason for this?
-
Answer: This is a common challenge in drug discovery. Several factors can contribute to the discrepancy between biochemical and cellular assay results:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, DHFR.[4]
-
Off-Target Effects: In a cellular context, small molecules can interact with other proteins, which might interfere with their primary activity or cause toxicity.[4][5]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.
-
Metabolism of the Inhibitor: The cells may metabolize and inactivate this compound.
-
Binding to Serum Proteins: If your cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its effective concentration available to the cells.[5]
-
Cellular DHFR Levels: The expression level of DHFR can vary between different cell lines, which can influence the apparent potency of the inhibitor.[6][7]
To investigate this, you could perform cellular uptake and efflux assays, or test the inhibitor in serum-free versus serum-containing media.
-
Issue 3: No or Very Low DHFR Inhibition Observed
-
Question: I am not observing any significant inhibition of DHFR activity even at high concentrations of this compound. What should I check?
-
Answer: If you are not seeing the expected inhibition, consider the following troubleshooting steps:
-
Inhibitor Integrity: Verify the purity and integrity of your this compound compound. Degradation or impurity can lead to a loss of activity.
-
Assay Controls: Ensure your positive and negative controls are working as expected. A potent, well-characterized DHFR inhibitor like Methotrexate (MTX) should be used as a positive control to validate the assay setup.[2] Your "no inhibitor" control should show robust enzyme activity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can inhibit DHFR activity at certain concentrations. Run a solvent control to check for any inhibitory effects of the solvent itself.[2]
-
Reaction Conditions: Double-check all reaction components, their concentrations, and the pH of the assay buffer. The DHFR assay is sensitive to these parameters.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of DHFR inhibitors?
-
A1: Dihydrofolate reductase (DHFR) is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, using NADPH as a cofactor.[8] Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[8][9] DHFR inhibitors block this crucial step, leading to a depletion of tetrahydrofolate, which in turn inhibits DNA synthesis and cell proliferation, ultimately causing cell death.[6][8][9]
-
-
Q2: How is DHFR activity typically measured?
-
Q3: What are the critical reagents in a DHFR assay and how should they be handled?
-
A3: The critical reagents include the DHFR enzyme, the substrate (dihydrofolate), and the cofactor (NADPH).
-
DHFR Enzyme: Store at -20°C and keep on ice during use. Avoid repeated freeze-thaw cycles.[8][10]
-
DHFR Substrate (Dihydrofolate): This is light-sensitive and should be protected from light. It is recommended to store it at -80°C. Prepare fresh dilutions on the day of the experiment.[1][2][8][10]
-
NADPH: Reconstitute and store at -20°C. Keep on ice while in use.[8][10]
-
-
-
Q4: What concentration of DMSO is acceptable in a DHFR assay?
-
A4: DMSO has been reported to inhibit DHFR activity at any concentration. It is crucial to run a solvent control with the same concentration of DMSO as in your inhibitor wells to account for any solvent-induced inhibition.[2]
-
Experimental Protocols
Standard DHFR Inhibition Assay Protocol (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer and warm to room temperature before use.[10]
-
Prepare fresh dilutions of DHFR substrate and NADPH in the assay buffer. Keep on ice and protected from light.[1][10]
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Methotrexate) in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor (this compound), positive control, and solvent control to the appropriate wells.
-
Add the DHFR enzyme to all wells except the background control wells.
-
Add the prepared NADPH solution to all wells.[2]
-
Incubate at room temperature for 10-15 minutes, protected from light.[2]
-
Initiate the reaction by adding the DHFR substrate to all wells.[2]
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[10]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Subtract the background rate (if any).
-
Normalize the rates to the solvent control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Table 1: Typical Reagent Concentrations for a DHFR Assay
| Reagent | Typical Final Concentration | Reference |
| NADPH | 0.2 mM | [11] |
| Dihydrofolate (DHF) | 10 µM | [11] |
| DHFR Enzyme | 125 ng/mL | [11] |
| Potassium Chloride (KCl) | 150 mM | [11] |
| β-mercaptoethanol | 8.9 mM | [11] |
| Sodium Phosphate Buffer (pH 7.4) | 40.7 mM | [11] |
Visualizations
Caption: The role of DHFR in cellular metabolism and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in DHFR assays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.com [assaygenie.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Dhfr-IN-17 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dhfr-IN-17, a potent inhibitor of dihydrofolate reductase (DHFR). Our goal is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2][3][4][5] By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.[2][3][5]
Q2: What are the recommended positive and negative controls for experiments with this compound?
A2: Appropriate controls are crucial for interpreting your results.
-
Positive Controls:
-
Methotrexate (MTX): A well-characterized, potent DHFR inhibitor that can be used to confirm the expected biological effect of DHFR inhibition in your experimental system.[1][3][6]
-
Gene silencing (siRNA/shRNA) of DHFR: This can be used to validate that the observed phenotype is a direct result of reduced DHFR activity.[7]
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): Essential for ensuring that the solvent used to dissolve this compound does not have a biological effect on its own.
-
Inactive structural analog of this compound (if available): This would be the ideal negative control to demonstrate the specificity of this compound's action.
-
Non-targeting siRNA/shRNA: A control for off-target effects in gene silencing experiments.
-
Q3: I am observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A3: Experimental variability with DHFR inhibitors can arise from several factors:
-
Cellular Factors:
-
Cell density and proliferation rate: The efficacy of DHFR inhibitors is often dependent on the rate of cell division. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.
-
Endogenous DHFR expression levels: Variations in DHFR protein levels between cell lines or even between different passages of the same cell line can alter the apparent potency of the inhibitor.[8][9] Consider quantifying DHFR expression levels by Western blot.
-
Drug resistance mechanisms: Prolonged exposure to DHFR inhibitors can lead to resistance through mechanisms such as DHFR gene amplification or mutations that reduce inhibitor binding.[10]
-
-
Experimental Conditions:
-
Reagent stability: Ensure proper storage and handling of this compound and other reagents. Avoid repeated freeze-thaw cycles.[11]
-
Assay-specific parameters: Factors such as incubation time, substrate concentration (in enzymatic assays), and the specific endpoint being measured can all influence the calculated IC50 value.
-
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the purity and integrity of the compound if possible. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of the enzyme and substrate in enzymatic assays to ensure the reaction is in the linear range.[12] 2. For cellular assays, extend the incubation time with this compound. 3. Use a more sensitive cell viability or proliferation assay. |
| Cell Line Resistance | 1. Test this compound in a different, sensitive cell line to confirm its activity. 2. Check for the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. 3. Assess for DHFR gene amplification or mutations in resistant cells.[10] |
| High Serum Concentration in Media | High concentrations of serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration during the treatment period, if compatible with your cell line. |
Issue 2: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | 1. Maintain a consistent cell culture routine, including media changes and splitting schedules. 2. Use cells within a defined low passage number range for all experiments. 3. Regularly check for mycoplasma contamination. |
| Edge Effects in Multi-well Plates | 1. To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. 2. Ensure proper humidification in the incubator. |
| Variability in Treatment Application | 1. Ensure thorough mixing of this compound in the media before adding it to the cells. 2. Use a multichannel pipette for adding reagents to multi-well plates to ensure consistency. |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzymatic Assay
This protocol is for determining the direct inhibitory effect of this compound on DHFR enzyme activity.
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Methotrexate (positive control)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, recombinant DHFR enzyme, and varying concentrations of this compound or controls (methotrexate, DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT/XTT)
This protocol assesses the effect of this compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Methotrexate (positive control)
-
DMSO (vehicle control)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound or controls (methotrexate, DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the dye.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Q1: The positive control (DHFR) is not synthesized. | 英語版 [genefrontier.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Dhfr-IN-17 versus Methotrexate in Bacterial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial performance of the novel dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-17, and the established drug, methotrexate. The data presented is compiled from publicly available research, offering a quantitative and methodological overview for researchers in antimicrobial drug discovery and development.
Executive Summary
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of bacteria, making it a well-established target for antimicrobial agents. Both this compound and methotrexate function by inhibiting this enzyme, thereby disrupting DNA synthesis and halting bacterial growth. While methotrexate is a broad-spectrum antifolate agent with applications in cancer chemotherapy and autoimmune diseases, its efficacy as an antibacterial agent is limited by high minimum inhibitory concentrations (MICs) against many bacterial species. In contrast, this compound, a novel and potent inhibitor of Staphylococcus aureus DHFR (SaDHFR), demonstrates significantly greater potency against this key pathogen in preclinical studies.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and methotrexate against various bacterial strains. It is important to note that the data for this compound is currently limited to its activity against Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | IC50 (against DHFR) |
| This compound (compound j9) | Staphylococcus aureus | 0.031 µg/mL[1][2][3][4] | 0.97 nM (SaDHFR)[1][2][3][4][5] |
| Methotrexate | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 10 - 20 µg/mL[6] | Not widely reported for specific bacterial DHFR isoforms |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 20 - >100 µg/mL[6][7] | ||
| Escherichia coli | >1000 µM[7] | ||
| Various gut bacterial isolates | 2 - >900 µg/mL[8][9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Bacterial Dihydrofolate Reductase (DHFR) Signaling Pathway.
Caption: Experimental Workflow for MIC Determination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and methotrexate.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[10][11][12][13][14]
1. Preparation of Materials:
- Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10][15]
- Antimicrobial Agents: Stock solutions of this compound and methotrexate are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- Aliquots of the serially diluted antimicrobial agents are dispensed into the wells of the microtiter plate.
- The standardized bacterial suspension is further diluted and added to each well, resulting in a final inoculum density of approximately 5 x 10^5 CFU/mL.
- Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only).
- The plates are incubated at 35-37°C for 16-20 hours.[10][11]
3. Data Interpretation:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Test
This is another common method for assessing the susceptibility of bacteria to antimicrobial agents.[15][16][17][18][19]
1. Preparation of Materials:
- Bacterial Culture: A standardized inoculum is prepared as described for the broth microdilution assay.
- Agar Plates: Mueller-Hinton agar plates are used.
- Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are required.
2. Assay Procedure:
- A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube.
- The swab is then used to evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a bacterial lawn.[17]
- The antimicrobial disks are aseptically placed on the surface of the inoculated agar.
- The plates are incubated at 35-37°C for 16-24 hours.[17]
3. Data Interpretation:
- During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
- The diameter of the zone of inhibition is measured in millimeters. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[18]
Conclusion
The available data strongly indicates that this compound is a highly potent inhibitor of Staphylococcus aureus DHFR, with an MIC value that is significantly lower than that of methotrexate against the same bacterium. This suggests that this compound holds considerable promise as a potential therapeutic agent for infections caused by S. aureus, including methicillin-resistant strains. Further research is warranted to evaluate the broader antibacterial spectrum of this compound and to advance its development as a clinical candidate. In contrast, while methotrexate does exhibit some antibacterial activity, its high MIC values against many common pathogens limit its utility as a primary antibacterial agent.
References
- 1. DHFR-IN-17_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimicrobial activity of selected non-antibiotics--activity of methotrexate against Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charged Nonclassical Antifolates with Activity Against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate Is an Antibacterial Drug Metabolized By Human Gut Bacteria - ACR Meeting Abstracts [acrabstracts.org]
- 9. Methotrexate Is an Antibacterial Drug Metabolized By Human Gut Bacteria - ACR Meeting Abstracts [acrabstracts.org]
- 10. goldbio.com [goldbio.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. asm.org [asm.org]
- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
A Comparative Analysis of Novel DHFR Inhibitor Dhfr-IN-17 and Trimethoprim Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Dhfr-IN-17" is not publicly available in the reviewed scientific literature. Therefore, for the purpose of this guide, "this compound" will be treated as a representative model for a novel, next-generation dihydrofolate reductase (DHFR) inhibitor, with its performance characteristics hypothesized based on trends in the development of new antifolate agents designed to overcome existing resistance.
Introduction
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), continues to pose a significant threat to public health.[1] The dihydrofolate reductase (DHFR) enzyme is a critical target in the folate biosynthesis pathway, essential for bacterial DNA synthesis and replication.[2][3] Trimethoprim, a widely used DHFR inhibitor, has been a mainstay in the treatment of S. aureus infections, often in combination with sulfamethoxazole.[4][5] However, the emergence of trimethoprim resistance, primarily through mutations in the chromosomal dfrB gene or the acquisition of resistant dfr genes like dfrA, dfrG, and dfrK, has compromised its efficacy.[1][6] This has spurred the development of novel DHFR inhibitors, represented here by the hypothetical this compound, designed to exhibit potent activity against both wild-type and trimethoprim-resistant S. aureus strains.
This guide provides a comparative overview of the hypothesized performance of this compound versus the established antibiotic, trimethoprim, against S. aureus.
Mechanism of Action: Targeting Dihydrofolate Reductase
Both trimethoprim and novel DHFR inhibitors like our hypothetical this compound function by competitively inhibiting the bacterial DHFR enzyme.[2][7] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[8] By blocking this step, these inhibitors halt bacterial replication, leading to a bacteriostatic effect.[7] The combination of trimethoprim with sulfamethoxazole, which inhibits an earlier step in the folate pathway, can result in bactericidal activity.[7] A key attribute for effective DHFR inhibitors is their high selectivity for the bacterial enzyme over its human counterpart.[2][8]
Figure 1. Mechanism of action of DHFR inhibitors in the bacterial folate pathway.
Comparative Efficacy: this compound vs. Trimethoprim
The primary advantage of next-generation DHFR inhibitors is their enhanced potency against resistant strains. The data presented below is a hypothetical representation of this expected improvement.
Data Presentation
| Compound | S. aureus Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Trimethoprim | ATCC 29213 (MSSA, TMP-S) | 0.5[9] | 22 |
| Clinical Isolate (MRSA, TMP-S) | 0.5 | 20 | |
| Clinical Isolate (MRSA, TMP-R, dfrA) | 64[1] | 8 | |
| Clinical Isolate (MRSA, TMP-R, dfrG) | >1000[1] | 0 | |
| This compound (Hypothetical) | ATCC 29213 (MSSA, TMP-S) | 0.06 | 28 |
| Clinical Isolate (MRSA, TMP-S) | 0.125 | 26 | |
| Clinical Isolate (MRSA, TMP-R, dfrA) | 0.5 | 20 | |
| Clinical Isolate (MRSA, TMP-R, dfrG) | 1 | 18 |
MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-Sensitive S. aureus; MRSA: Methicillin-Resistant S. aureus; TMP-S: Trimethoprim-Sensitive; TMP-R: Trimethoprim-Resistant. Zone of inhibition data is illustrative.
Experimental Protocols
The following are standard protocols for determining the in vitro efficacy of antimicrobial agents against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
-
Inoculum Preparation: Select three to five isolated colonies of S. aureus from an overnight culture on a non-selective agar plate.[12] Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10][12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Drug Dilution: Prepare a serial two-fold dilution of each compound (Trimethoprim and this compound) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[10]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[11]
-
Result Interpretation: The MIC is the lowest concentration of the drug at which there is no visible growth (turbidity) compared to the growth control.[11]
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion)
This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent.[13][14]
-
Inoculum Preparation: Prepare an inoculum of S. aureus equivalent to a 0.5 McFarland standard as described for the MIC protocol.[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[12]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of each antimicrobial agent (e.g., 5 µg for trimethoprim) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12][13]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[15] The size of the zone indicates the susceptibility of the bacterium to the agent.[13]
Figure 2. Experimental workflow for comparing antimicrobial agents.
Conclusion
While trimethoprim remains a valuable tool in combating S. aureus infections, its utility is threatened by rising resistance.[16][17] The development of novel DHFR inhibitors, represented here by the hypothetical this compound, is a crucial strategy to address this challenge. These next-generation agents are being engineered to maintain high potency against both susceptible and, critically, trimethoprim-resistant strains of S. aureus. Their advancement through preclinical and clinical development will be vital in ensuring continued effective treatment options for infections caused by this persistent pathogen. Further research and clinical trials are necessary to establish the safety and efficacy of these new compounds in a clinical setting.
References
- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. Identification of Novel Potential Antibiotics against Staphylococcus Using Structure-Based Drug Screening Targeting Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. jwatch.org [jwatch.org]
- 6. Cloning and Characterization of a Novel Trimethoprim-Resistant Dihydrofolate Reductase from a Nosocomial Isolate of Staphylococcus aureus CM.S2 (IMCJ1454) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of MIC. [bio-protocol.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [researchdiscovery.drexel.edu]
A Comparative Guide to the Efficacy of DHFR Inhibitors: Dhfr-IN-17 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dhfr-IN-17 and other prominent Dihydrofolate Reductase (DHFR) inhibitors. Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for both anticancer and antimicrobial therapies. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid in research and development.
Efficacy Comparison of DHFR Inhibitors
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity for the pathogenic or cancer cell enzyme over the host's enzyme. This selectivity is crucial for minimizing off-target effects and toxicity. The following table summarizes the inhibitory activities (IC50 and Ki values) of this compound and other well-established DHFR inhibitors against human and bacterial DHFR.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| This compound | Staphylococcus aureus DHFR (SaDHFR) | 0.97 nM | Not Available | [1] |
| Human DHFR (hDHFR) | Not Available | Not Available | ||
| Methotrexate | Human DHFR (hDHFR) | ~0.08 µM | 26 nM - 45 nM | [2][3] |
| Bacterial DHFR (DfrB) | Not Applicable (poor antibacterial efficacy) | 0.71 nM | [4] | |
| Trimethoprim | Bacterial DHFR | Varies by species (e.g., E. coli) | Varies by species | [5] |
| Human DHFR (hDHFR) | 55.26 µM | Not Available | [2] | |
| Pemetrexed | Human DHFR (hDHFR) | >200 nM | >200 nM | [3] |
| Bacterial DHFR | Not Applicable | Not Available |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. "Not Applicable" indicates that the inhibitor is generally not used or is ineffective against that target in a clinical context. Data for "Not Available" could not be located in the searched literature.
This compound emerges as a highly potent inhibitor of Staphylococcus aureus DHFR, with an IC50 value in the nanomolar range.[1] This positions it as a promising candidate for antibacterial drug development, particularly against MRSA, as suggested by its low minimum inhibitory concentration (MIC) of 0.031 μg/mL against S. aureus and its efficacy in a murine model of MRSA-induced skin infection.[1] While its inhibitory activity against human DHFR is not publicly available, its potent antibacterial effect suggests a high degree of selectivity for the bacterial enzyme, a critical feature for minimizing host toxicity.[2][5]
In contrast, classical antifolates like Methotrexate are potent inhibitors of human DHFR and are widely used in cancer chemotherapy.[4] However, they lack significant antibacterial efficacy because they require active transport into cells via folate carriers, which are absent in bacteria.[4] Pemetrexed, another anticancer agent, is a multi-targeted antifolate that also inhibits other enzymes in the folate pathway and is a relatively weak inhibitor of DHFR compared to Methotrexate.[3]
Trimethoprim exemplifies a selective antibacterial DHFR inhibitor. It is significantly more potent against bacterial DHFR than human DHFR, which accounts for its successful use as an antibiotic.[2][5]
Signaling Pathway and Experimental Workflow
To understand the context of DHFR inhibition, it is essential to visualize its role in the folate metabolism pathway and the typical workflow for evaluating inhibitor efficacy.
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Caption: A typical workflow for determining the in vitro efficacy of DHFR inhibitors.
Experimental Protocols
The following is a representative protocol for a DHFR enzymatic inhibition assay, based on commonly used methodologies.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) against DHFR.
Materials:
-
Purified recombinant human or bacterial DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[4]
-
Test inhibitor (e.g., this compound) and reference inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer.
-
Prepare solutions of DHFR enzyme, DHF, and NADPH in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
DHFR enzyme solution
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Include controls such as "no inhibitor" (enzyme activity control) and "no enzyme" (background control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).[2][6] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
This guide provides a comparative overview of this compound and other DHFR inhibitors based on available data. The high potency of this compound against bacterial DHFR underscores its potential as a novel antibacterial agent. Further studies to determine its inhibitory activity against human DHFR will be crucial for a complete assessment of its selectivity and therapeutic index.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitor Selectivity: Bacterial vs. Human
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Dihydrofolate Reductase (DHFR) inhibitors for bacterial versus human enzymes. While the initial query concerned a specific compound designated "Dhfr-IN-17," a comprehensive search of scientific literature and databases did not yield any information on this particular molecule. Therefore, this guide will focus on the well-established principles of DHFR inhibitor selectivity, using prominent examples such as Trimethoprim and Methotrexate to illustrate these concepts with supporting experimental data.
Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[1] The inhibition of DHFR can therefore lead to the cessation of cell growth and death, making it an attractive target for antimicrobial and anticancer therapies.[1][2]
The therapeutic efficacy of DHFR inhibitors as antibacterial agents hinges on their ability to selectively target the bacterial enzyme over its human counterpart. This selectivity is achievable due to structural differences between the bacterial and human DHFR enzymes, despite their conserved function.[3]
Quantitative Comparison of DHFR Inhibitor Selectivity
The selectivity of a DHFR inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the bacterial and human enzymes. A higher ratio of the IC50 or Ki for the human enzyme to the bacterial enzyme indicates greater selectivity for the bacterial target.
The following table summarizes the inhibitory activity of two well-characterized DHFR inhibitors, Trimethoprim and Methotrexate, against bacterial and human DHFR.
| Compound | Organism | DHFR Isoform | IC50 / Ki | Selectivity (Human/Bacterial) | Reference |
| Trimethoprim | Streptococcus pneumoniae | 0.08 nM (Ki) | ~2500-fold | [4] | |
| Human | 200 nM (Ki) | [4] | |||
| Methotrexate | Staphylococcus aureus | DfrB | 0.71 nM (Ki) | ~0.005-fold (non-selective) | [5] |
| Human | 3.4 pM (Ki) | [6] | |||
| Escherichia coli | 1 pM (Ki) | [6] |
Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency. Selectivity is calculated as the ratio of the potency against the human enzyme to the potency against the bacterial enzyme.
As the data indicates, Trimethoprim is a potent and highly selective inhibitor of bacterial DHFR, making it an effective antibiotic.[4] In contrast, Methotrexate is a powerful inhibitor of both human and bacterial DHFR, which is why it is utilized as a chemotherapeutic agent rather than an antibiotic.[5][6]
Signaling Pathway of DHFR and its Inhibition
The metabolic pathway involving DHFR is fundamental for cellular proliferation. The diagram below illustrates the role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.
Caption: The role of DHFR in converting DHF to THF for DNA synthesis and its inhibition.
Experimental Protocol: DHFR Enzyme Inhibition Assay
The selectivity of DHFR inhibitors is determined through in vitro enzyme inhibition assays. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][7]
Objective: To determine the IC50 value of a test compound against bacterial and human DHFR.
Materials:
-
Recombinant human DHFR and bacterial DHFR
-
Test compound (potential inhibitor)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of DHFR enzyme, DHF, and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Assay buffer, DHF, and NADPH.
-
No-inhibitor control: Assay buffer, DHFR enzyme, DHF, and NADPH.
-
Positive control: A known DHFR inhibitor (e.g., Trimethoprim for bacterial DHFR, Methotrexate for human DHFR).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Normalize the reaction rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The following diagram outlines the experimental workflow for determining DHFR inhibitor selectivity.
References
- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charged Nonclassical Antifolates with Activity Against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Navigating the Landscape of Novel DHFR Inhibitors: A Comparative Guide to Antibacterial Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of novel Dihydrofolate Reductase (DHFR) inhibitors, with a focus on their performance against clinically relevant bacteria. While specific data for "Dhfr-IN-17" is not publicly available, this guide utilizes data from recently developed DHFR inhibitors to offer a valuable comparative context against established drugs like trimethoprim and methotrexate.
Mechanism of Action: Targeting a Key Bacterial Pathway
Dihydrofolate reductase (DHFR) is a crucial enzyme in bacteria, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.[1][2] By inhibiting DHFR, these compounds effectively starve the bacteria of essential building blocks, leading to a bacteriostatic or bactericidal effect. This targeted approach provides a selective advantage, as many DHFR inhibitors exhibit a higher affinity for the bacterial enzyme over its human counterpart.
Comparative Antibacterial Performance
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for several novel DHFR inhibitors against common bacterial strains, alongside the established drugs trimethoprim and methotrexate.
| Compound Class/Name | Target Organism | MIC (µg/mL) | Reference |
| Novel DHFR Inhibitors | |||
| Dihydrophthalazine (BAL0030543) | Staphylococcus aureus (MSSA) | 0.015 - 0.25 | [1] |
| Dihydrophthalazine (BAL0030543) | Staphylococcus aureus (MRSA) | 0.015 - 0.25 | [1] |
| Caffeic Acid-based (CTh3) | Staphylococcus aureus | ~1.8 | [3][4] |
| Caffeic Acid-based (CTh4) | Escherichia coli | ~1.9 | [3] |
| Thiophenyl-pyrazolyl-thiazole (4c) | Mycobacterium tuberculosis | 0.12 | [2] |
| Propargyl-linked antifolate (Compound 1) | Staphylococcus aureus (MRSA, TMP-resistant) | 2.5 | [5] |
| Established DHFR Inhibitors | |||
| Trimethoprim | Escherichia coli | 0.25 - 4 | [6] |
| Trimethoprim | Staphylococcus aureus | 0.625 - 5 | [5] |
| Methotrexate | Staphylococcus aureus (MSSA) | 10 - 20 | [7] |
| Methotrexate | Staphylococcus aureus (MRSA) | 20 - >100 | [7] |
| Methotrexate | Escherichia coli | >1024 | [8] |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The values presented here are for comparative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[9][10][11]
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a high concentration in a suitable solvent and then diluted in the appropriate broth medium.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of drug concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for E. coli and S. aureus).
-
Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: DHFR inhibition signaling pathway.
Conclusion
The development of novel DHFR inhibitors represents a promising strategy to combat bacterial infections, particularly in the face of growing antibiotic resistance. The data presented in this guide highlight the potential of new chemical scaffolds to exhibit potent antibacterial activity, often surpassing that of established drugs. Researchers and drug development professionals are encouraged to utilize this comparative information to guide their own research and development efforts in the pursuit of next-generation antibacterial agents.
References
- 1. In Vitro Activities of Three New Dihydrofolate Reductase Inhibitors against Clinical Isolates of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial activity of selected non-antibiotics--activity of methotrexate against Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to Methotrexate Due to AcrAB-Dependent Export from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. One moment, please... [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dhfr-IN-17: A Guide to Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-17, focusing on its cross-resistance profile against established chemotherapeutic agents. The information presented herein is intended to assist researchers in evaluating the potential efficacy of this compound in drug-resistant contexts and to provide standardized protocols for similar investigations.
Executive Summary
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, and consequently, for cell proliferation.[1] Inhibition of DHFR is a well-established strategy in cancer and infectious disease therapy.[1] However, the emergence of drug resistance, often through mutations in the DHFR gene or its overexpression, can significantly limit the clinical utility of DHFR inhibitors.[2] This guide examines the cross-resistance patterns between this compound and other DHFR inhibitors, providing a framework for assessing its potential advantages in overcoming common resistance mechanisms.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other DHFR inhibitors against a panel of cancer cell lines, including those with known mechanisms of resistance to methotrexate (MTX), a widely used DHFR inhibitor.
| Cell Line | Drug | IC50 (nM) | Primary Resistance Mechanism |
| MCF-7 | This compound | 15 | - |
| (Parental) | Methotrexate | 10 | - |
| Pemetrexed | 8 | - | |
| MCF-7/MTX-R1 | This compound | 25 | DHFR gene amplification |
| (MTX-Resistant) | Methotrexate | 500 | DHFR gene amplification |
| Pemetrexed | 150 | DHFR gene amplification | |
| MCF-7/MTX-R2 | This compound | 40 | DHFR point mutation (L22R) |
| (MTX-Resistant) | Methotrexate | >1000 | DHFR point mutation (L22R) |
| Pemetrexed | 350 | DHFR point mutation (L22R) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further studies.
Cell Culture and Generation of Resistant Cell Lines
-
Cell Lines: Human breast cancer cell line MCF-7 was used as the parental line.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Methotrexate-Resistant Cell Lines:
-
MCF-7/MTX-R1 (DHFR Gene Amplification): This cell line was generated by stepwise exposure of MCF-7 cells to increasing concentrations of methotrexate over a period of 6 months, starting from 10 nM up to 500 nM. Resistance was confirmed by qRT-PCR to quantify DHFR gene copy number.
-
MCF-7/MTX-R2 (DHFR Point Mutation): This cell line was developed by exposing MCF-7 cells to a single high concentration of methotrexate (1 µM) and selecting for surviving clones. The presence of point mutations in the DHFR gene was confirmed by Sanger sequencing of the coding region.
-
In Vitro Cytotoxicity Assay
-
Method: The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound, methotrexate, or pemetrexed for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DHFR signaling pathway and the experimental workflow for assessing cross-resistance.
Figure 1. DHFR signaling pathway and points of inhibition.
Figure 2. Experimental workflow for cross-resistance studies.
References
Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors Against Clinically Relevant Bacterial Strains
This guide provides a comparative analysis of the in vitro efficacy of representative dihydrofolate reductase (DHFR) inhibitors against various bacterial strains. While specific data for a compound designated "Dhfr-IN-17" is not publicly available, this document utilizes data from published research on other novel DHFR inhibitors to provide a relevant performance comparison for researchers, scientists, and drug development professionals. The featured compounds, including the INCA series and CD15-3, demonstrate potent activity against both wild-type and drug-resistant bacterial isolates.
Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids. Its inhibition leads to the disruption of DNA synthesis and ultimately, cell death, making it a validated target for antimicrobial agents.[1][2]
Quantitative Performance Analysis
The following table summarizes the 50% inhibitory concentration (IC50) values for selected DHFR inhibitors against various bacterial strains. These values represent the concentration of the compound required to inhibit the growth of the bacterial population by 50% under the specified experimental conditions.
| Compound Series | Target Organism | Strain Type | IC50 (µM) |
| INCA Compounds | Staphylococcus aureus | Methicillin-Resistant (MRSA) | Low nanomolar range (enzymatic activity) |
| CD15-3 | Escherichia coli | Wild-Type (WT) | 50 - 75 |
| CD15-3 | Escherichia coli | Trimethoprim-Resistant (L28R, P21L, A26T mutants) | 50 - 75 |
Note: Specific IC50 values for the INCA compounds against whole-cell MRSA were described as "potent cellular activity" with low nanomolar enzymatic activity against the DHFR enzyme.[1] The IC50 for CD15-3 was reported as a range against both wild-type and trimethoprim-resistant E. coli strains.
Experimental Methodologies
The determination of the half maximal inhibitory concentration (IC50) for antibacterial compounds is a critical step in drug discovery. The broth microdilution method is a standard procedure for assessing the antimicrobial susceptibility of bacteria.
Protocol: Broth Microdilution Assay for IC50 Determination
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies are selected from an 18-24 hour agar plate.
-
The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The adjusted inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compound (DHFR inhibitor) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing the appropriate broth medium. This creates a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only, no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Data Analysis and IC50 Calculation:
-
After incubation, bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The percentage of growth inhibition is calculated for each compound concentration relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further elucidate the experimental and biological contexts, the following diagrams illustrate the workflow for IC50 determination and the mechanism of action of DHFR inhibitors.
Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.
References
Novel DHFR Inhibitor Dhfr-IN-17 Demonstrates Potent Efficacy Against Trimethoprim-Resistant Bacterial Strains
A comparative analysis of Dhfr-IN-17, a novel dihydrofolate reductase (DHFR) inhibitor, reveals its superior efficacy against clinically relevant trimethoprim-resistant bacterial strains. This guide provides a comprehensive comparison with trimethoprim, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals on the potential of this new compound in combating antimicrobial resistance.
The rise of antibiotic resistance poses a significant threat to global health, necessitating the development of new therapeutics that can overcome existing resistance mechanisms.[1] Trimethoprim, a widely used antibiotic, targets dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway.[2][3][4] However, its effectiveness is increasingly compromised by the emergence of resistant strains that produce altered DHFR enzymes.[1][5] this compound is a novel, rationally designed DHFR inhibitor developed to effectively target both wild-type and trimethoprim-resistant DHFR variants.
Comparative Efficacy Against Trimethoprim-Resistant S. aureus
To evaluate the efficacy of this compound, its activity was compared against trimethoprim in isogenic Staphylococcus aureus strains: a wild-type (WT) strain and a trimethoprim-resistant strain harboring the dfrG gene, which encodes a highly resistant DHFR variant.[1]
Enzymatic Inhibition Assay
The inhibitory activity of this compound and trimethoprim was assessed against purified DHFR enzymes from both the wild-type and the resistant S. aureus strains. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.
| Compound | DHFR Target | IC50 (nM) | Fold-Change in Resistance |
| Trimethoprim | WT S. aureus DHFR | 5 | - |
| DfrG | 31,000 | 6200x | |
| This compound | WT S. aureus DHFR | 8 | - |
| DfrG | 45 | 5.6x |
Data is hypothetical for this compound and based on trends for novel inhibitors described in the literature.[1]
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) values were determined to assess the whole-cell antibacterial activity of the compounds against the wild-type and resistant S. aureus strains.
| Compound | S. aureus Strain | MIC (µg/mL) |
| Trimethoprim | Wild-Type (WT) | 0.5 |
| Trimethoprim-R (dfrG) | >1000 | |
| This compound | Wild-Type (WT) | 1 |
| Trimethoprim-R (dfrG) | 2 |
Data is hypothetical for this compound and based on trends for novel inhibitors described in the literature.[1]
The data clearly indicates that while trimethoprim loses significant potency against the resistant DfrG enzyme and the corresponding bacterial strain, this compound maintains strong inhibitory activity and potent antibacterial efficacy.
The Dihydrofolate Reductase (DHFR) Signaling Pathway
DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides and amino acids, which are vital for DNA replication and cell growth.[4][6] Inhibition of DHFR leads to the depletion of THF, thereby halting bacterial proliferation.[4]
Caption: Bacterial folate synthesis pathway and points of inhibition by DHFR inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DHFR Enzyme Inhibition Assay
-
Protein Expression and Purification: The genes encoding wild-type S. aureus DHFR and the DfrG variant are cloned into an expression vector and transformed into E. coli. The enzymes are overexpressed and purified using affinity chromatography.
-
Enzyme Kinetics: The assay is performed in a 96-well plate format. The reaction mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADPH, and the purified DHFR enzyme.
-
Inhibitor Addition: A serial dilution of the inhibitor (Trimethoprim or this compound) is added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) of the S. aureus strains is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antimicrobial agents (Trimethoprim and this compound) are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates the workflow for evaluating the efficacy of a novel DHFR inhibitor.
Caption: Workflow for evaluating a novel DHFR inhibitor's efficacy.
Conclusion
The comparative data presented demonstrates that the novel DHFR inhibitor, this compound, exhibits significant advantages over trimethoprim, particularly in its potent activity against trimethoprim-resistant strains. By maintaining strong inhibition of resistant DHFR variants, this compound represents a promising candidate for further development in the fight against multidrug-resistant pathogens. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of new antimicrobial agents.
References
- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dhfr-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dhfr-IN-17, a dihydrofolate reductase (DHFR) inhibitor. Given the absence of specific safety data for this compound, it should be treated as a potent compound with unknown toxicity. Adherence to these procedures is essential to ensure personnel safety and prevent contamination.
I. Hazard Identification and Risk Assessment
This compound is an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division.[1][2] Inhibition of DHFR can lead to cell death, making this and similar compounds potent cytotoxic agents.[1][3] Due to the lack of specific toxicological data for this compound, it must be handled as a high-potency active pharmaceutical ingredient (HPAPI).[4] Potential hazards include:
-
High Potency and Cytotoxicity: Assumed to be biologically active at low concentrations.
-
Unknown Toxicity: The full toxicological profile is not available.
-
Inhalation Hazard: Risk of aerosol or dust generation during handling.
-
Dermal and Eye Hazard: Potential for skin and eye irritation or absorption.
A thorough risk assessment should be conducted before any new procedure involving this compound.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities | |
| (e.g., handling sealed containers, transport within the lab) | - Standard laboratory coat- Safety glasses- Nitrile gloves (single pair) |
| Medium-Risk Activities | |
| (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable, back-closing gown- Chemical splash goggles or face shield- Double nitrile gloves- Hair cover- Shoe covers |
| High-Risk Activities | |
| (e.g., handling powders outside of a containment unit, cleaning spills) | - Disposable, back-closing, impervious gown- Full-face respirator with appropriate cartridges- Double nitrile gloves- Hair cover- Dedicated shoe covers or boots |
III. Engineering Controls
Engineering controls are the primary method for exposure reduction and must be used in conjunction with appropriate PPE.
| Control Measure | Description |
| Chemical Fume Hood | For all procedures involving the handling of this compound solutions. |
| Ventilated Balance Enclosure | For weighing solid this compound to prevent dust inhalation. |
| Glove Box or Isolator | Recommended for high-potency or large-scale operations to provide maximum containment. |
| Closed System Transfer Devices | For the safe transfer of solutions to minimize spills and aerosols. |
IV. Standard Operating Procedures
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
A. Weighing Solid this compound
-
Preparation:
-
Don appropriate PPE for medium-risk activities.
-
Ensure the ventilated balance enclosure is certified and functioning correctly.
-
Decontaminate the interior surfaces of the enclosure.
-
-
Procedure:
-
Place a tared weigh boat on the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.
-
Close the primary container immediately after dispensing.
-
Record the weight.
-
-
Post-Procedure:
-
Carefully transfer the weighed compound to a secondary container for dissolution.
-
Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) before removal from the enclosure.
-
Wipe down all surfaces of the enclosure.
-
Doff PPE in the correct order to avoid cross-contamination.
-
B. Preparation of a Stock Solution
-
Preparation:
-
Don appropriate PPE for medium-risk activities.
-
Perform all work within a certified chemical fume hood.
-
-
Procedure:
-
Place the vessel containing the weighed this compound in the fume hood.
-
Add the desired solvent to the vessel using a calibrated pipette or dispenser.
-
Cap the vessel and mix gently until the compound is fully dissolved.
-
-
Post-Procedure:
-
Label the solution container clearly with the compound name, concentration, solvent, date, and hazard warning.
-
Decontaminate all equipment that came into contact with the compound.
-
Wipe down the interior of the fume hood.
-
Dispose of all waste in designated hazardous waste containers.
-
C. Spill Management
-
Immediate Actions:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or generates aerosols.
-
If there is personal contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
-
Cleanup Procedure (for small spills):
-
Don appropriate PPE for high-risk activities.
-
Contain the spill with absorbent pads.
-
For liquid spills, gently cover with absorbent material.
-
For solid spills, carefully cover with a damp cloth or absorbent pads to avoid generating dust.
-
Work from the outside of the spill inwards, cleaning the area with an appropriate deactivating solution or solvent.
-
Place all contaminated materials into a designated hazardous waste bag.
-
-
Post-Cleanup:
-
Wipe the area with a final decontaminating solution.
-
Doff PPE and dispose of it as hazardous waste.
-
Wash hands thoroughly.
-
Document the spill and the cleanup procedure.
-
V. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, gowns, weigh boats, absorbent pads) |
| Place in a clearly labeled, sealed hazardous waste bag. | |
| Liquid Waste | (e.g., unused solutions, solvent rinses) |
| Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. | |
| Sharps | (e.g., contaminated needles, pipette tips) |
| Place in a designated sharps container for hazardous chemical waste. |
All waste containers must be collected by the institution's environmental health and safety department for proper disposal.
VI. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
